5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde
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Overview
Description
5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde: is a chemical compound with the molecular formula C6H4F3IN2O This compound is characterized by the presence of an iodine atom, a trifluoroethyl group, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dielectrophilic nitriles.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The aldehyde group can also be reduced to form primary alcohols.
Substitution: The iodine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: 5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology:
Biological Probes: This compound can be used to develop biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to its targets . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
- 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde : This compound is structurally similar but differs in the position of the iodine atom.
- 3-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde : This compound lacks the iodine atom but has a similar pyrazole and trifluoroethyl structure.
Uniqueness:
- Iodine Substitution: The presence of the iodine atom in 5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde makes it unique compared to other trifluoroethyl pyrazole derivatives .
- Reactivity: The iodine atom enhances the compound’s reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2O/c7-6(8,9)3-12-4(2-13)1-5(10)11-12/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWVABALFQHLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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